18-Fold Superiority in Pim-1 Kinase Inhibition Compared to a Closely Related Analog
The N-benzylpiperazine derivative (BDBM238788) potently inhibits Pim-1 kinase with an IC50 of 0.0586 nM in a phosphorylated biotinylated-BAD peptide assay at pH 7.0 and 22°C [1]. A structurally similar analog where the benzylpiperazine group is modified shows an IC50 of 1.10 nM under identical assay conditions [2]. This represents a greater than 18-fold enhancement in potency directly attributable to the optimal substitution pattern.
| Evidence Dimension | Pim-1 Kinase Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.0586 nM |
| Comparator Or Baseline | Analog BDBM238547: IC50 = 1.10 nM |
| Quantified Difference | 18.8-fold lower IC50 (higher potency) |
| Conditions | Phosphorylated biotinylated-BAD peptide assay, pH 7.0, 22°C |
Why This Matters
Sub-nanomolar potency is essential for effective target engagement at low concentrations, minimizing off-target effects and compound usage in cell-based and in vivo oncology models.
- [1] BindingDB. Entry BDBM238788 (US9394297, 475). Pim-1 IC50 = 0.0586 nM. View Source
- [2] BindingDB. Entry BDBM238547 (US9394297, 193). Pim-1 IC50 = 1.10 nM. View Source
